molecular formula C21H17FN4O3S3 B2953968 2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(3-fluorophenyl)acetamide CAS No. 933207-65-9

2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(3-fluorophenyl)acetamide

Cat. No.: B2953968
CAS No.: 933207-65-9
M. Wt: 488.57
InChI Key: BHULNQWRNPLSEO-UHFFFAOYSA-N
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Description

2-((3-(4-Ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(3-fluorophenyl)acetamide is a synthetic heterocyclic compound designed for research applications. Its molecular structure integrates a complex thiazolopyrimidine core, a feature present in compounds studied for their diverse biological activities . The structure is functionalized with a 4-ethoxyphenyl group and a thioacetamide linker connected to a 3-fluorophenyl ring. This specific architecture, particularly the inclusion of sulfur atoms at the 2 and 5 positions, is of significant interest in medicinal chemistry research. Compounds with similar thioxo-dihydropyrimidine and thioacetamide motifs have been reported to exhibit notable anticonvulsant properties in preclinical studies . The mechanism of action for such compounds is often linked to interactions with central nervous system targets, and the strategic placement of substituents like the fluorophenyl group is a common approach to modulate the molecule's bioavailability and binding affinity . Researchers can utilize this compound as a key intermediate or a reference standard in the synthesis and development of new therapeutic agents, particularly in projects targeting neurological disorders. It is also a valuable candidate for establishing structure-activity relationships (SAR) to guide further optimization of potent bioactive molecules. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

CAS No.

933207-65-9

Molecular Formula

C21H17FN4O3S3

Molecular Weight

488.57

IUPAC Name

2-[[3-(4-ethoxyphenyl)-7-oxo-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]-N-(3-fluorophenyl)acetamide

InChI

InChI=1S/C21H17FN4O3S3/c1-2-29-15-8-6-14(7-9-15)26-18-17(32-21(26)30)19(28)25-20(24-18)31-11-16(27)23-13-5-3-4-12(22)10-13/h3-10H,2,11H2,1H3,(H,23,27)(H,24,25,28)

InChI Key

BHULNQWRNPLSEO-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)N2C3=C(C(=O)NC(=N3)SCC(=O)NC4=CC(=CC=C4)F)SC2=S

solubility

not available

Origin of Product

United States

Biological Activity

The compound 2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(3-fluorophenyl)acetamide is a novel thiazolopyrimidine derivative that has garnered attention for its diverse biological activities. This article aims to summarize the biological activity of this compound based on various studies, including its synthesis, mechanism of action, and potential therapeutic applications.

The molecular formula of the compound is C22H20N4O3S3C_{22}H_{20}N_{4}O_{3}S_{3}, with a molecular weight of approximately 484.6 g/mol. It features a complex structure that includes thiazolo and pyrimidine rings, which are known to exhibit significant biological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that create the thiazolopyrimidine core and introduce various functional groups. The method often includes the use of reagents such as DMSO and ferric chloride for oxidation processes, followed by purification techniques like recrystallization to obtain the final product in high purity .

Anticancer Activity

Recent studies have demonstrated that similar thiazolopyrimidine derivatives exhibit notable anticancer properties. For instance, compounds with similar structures were tested against A549 human lung adenocarcinoma cells and showed significant cytotoxic effects compared to standard chemotherapeutic agents like cisplatin. The structure-activity relationship (SAR) indicates that modifications in the side chains can enhance or diminish activity .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In vitro tests have shown that it can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria. The presence of the thiazole moiety is believed to contribute significantly to its antimicrobial effects .

The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets within cells. Preliminary studies suggest that it may inhibit key enzymes involved in metabolic pathways critical for cancer cell survival and proliferation. For instance, it has been noted to bind competitively to enzyme active sites, potentially leading to reduced enzyme activity and subsequent cell death .

Case Studies

  • Anticancer Efficacy : In a controlled study using A549 cells, the compound was administered at varying concentrations (e.g., 100 µM). The results indicated a dose-dependent reduction in cell viability, with a significant decrease observed at higher concentrations .
  • Antimicrobial Testing : In another study focusing on antimicrobial efficacy, the compound was tested against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) that was lower than many traditional antibiotics, highlighting its potential as a new therapeutic agent .

Data Table: Biological Activity Summary

Activity TypeTest Organism/Cell LineConcentration TestedOutcome
AnticancerA549 Cells100 µMSignificant cytotoxicity
AntimicrobialStaphylococcus aureusVariesLow MIC compared to controls
AntimicrobialEscherichia coliVariesEffective inhibition observed

Comparison with Similar Compounds

Structural Analogs with Thiazolo[4,5-d]pyrimidine Cores

Compound Name / ID Substituents Molecular Weight Notable Features
Target Compound 3-(4-ethoxyphenyl), 5-(N-(3-fluorophenyl)acetamide) 470.6 Balanced lipophilicity (logP ~3.2) due to ethoxy and fluoro groups; potential for dual hydrogen bonding via thioxo and carbonyl groups.
N-(2-Ethoxyphenyl)-2-((7-oxo-3-phenyl-2-thioxo-thiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide 3-phenyl, 2-ethoxyphenyl 470.6 Similar molecular weight but reduced metabolic stability due to phenyl vs. 4-ethoxyphenyl; lower logP (~2.9).
2-[[3-(4-Chlorophenyl)-4-oxo-thieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide 4-chlorophenyl, 2-(trifluoromethyl)phenyl 523.9 Higher molecular weight; chloro and trifluoromethyl groups increase electronegativity, potentially improving target binding but reducing solubility.
G1-4 (Thieno[3,2-d]pyrimidine derivative) 3,5-dimethoxybenzyl, 6-(trifluoromethyl)benzothiazolyl 594.64 Bulky substituents reduce bioavailability; trifluoromethyl enhances resistance to oxidative metabolism.

Substituent Effects on Physicochemical Properties

  • 4-Ethoxyphenyl vs. Phenyl (as in ) : The ethoxy group (–OCH₂CH₃) provides electron-donating effects, stabilizing the molecule against electrophilic degradation. This contrasts with the unsubstituted phenyl group in , which lacks such stabilization .
  • 3-Fluorophenyl vs.
  • Thioxo (C=S) vs. Oxo (C=O) : The thioxo group in the target compound increases polar surface area (PSA), improving solubility compared to oxo analogs like G1-4 .

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